molecular formula C7H20Si2 B1329431 Bis(trimethylsilyl)methane CAS No. 2117-28-4

Bis(trimethylsilyl)methane

Katalognummer: B1329431
CAS-Nummer: 2117-28-4
Molekulargewicht: 160.4 g/mol
InChI-Schlüssel: GYIODRUWWNNGPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bis(trimethylsilyl)methane is an organosilicon compound with the molecular formula C₇H₂₀Si₂. It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(trimethylsilyl)methane can be synthesized through several methods. One common method involves the reaction of trimethylchlorosilane with formaldehyde in the presence of a base. The reaction typically proceeds as follows:

2(CH3)3SiCl+CH2O+2NaOH(CH3)3SiCH2Si(CH3)3+2NaCl+2H2O2 \text{(CH}_3)_3\text{SiCl} + \text{CH}_2\text{O} + 2 \text{NaOH} \rightarrow \text{(CH}_3)_3\text{SiCH}_2\text{Si(CH}_3)_3 + 2 \text{NaCl} + 2 \text{H}_2\text{O} 2(CH3​)3​SiCl+CH2​O+2NaOH→(CH3​)3​SiCH2​Si(CH3​)3​+2NaCl+2H2​O

Industrial Production Methods

On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity. The compound is typically purified through distillation under reduced pressure to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(trimethylsilyl)methane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: this compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds.

Wissenschaftliche Forschungsanwendungen

Bis(trimethylsilyl)methane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.

    Industry: this compound is used in the production of advanced materials, including silicones and other polymers.

Wirkmechanismus

The mechanism by which bis(trimethylsilyl)methane exerts its effects involves the formation and cleavage of silicon-carbon bonds. The trimethylsilyl groups provide stability to the molecule, allowing it to participate in various chemical reactions without decomposing. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethylsilyl chloride: Used as a reagent in organic synthesis.

    Bis(trimethylsilyl)acetamide: Commonly used as a derivatizing agent in analytical chemistry.

    Tetramethylsilane: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy.

Uniqueness

Bis(trimethylsilyl)methane is unique due to its stability and reactivity, which make it a versatile reagent in organic synthesis. Its ability to form stable silicon-carbon bonds distinguishes it from other organosilicon compounds, making it particularly valuable in the synthesis of complex molecules.

Eigenschaften

IUPAC Name

trimethyl(trimethylsilylmethyl)silane
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InChI

InChI=1S/C7H20Si2/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIODRUWWNNGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Si2
Source PubChem
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DSSTOX Substance ID

DTXSID0062189
Record name Methylenebis(trimethylsilane)
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Molecular Weight

160.40 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Bis(trimethylsilyl)methane
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CAS No.

2117-28-4
Record name 1,1′-Methylenebis[1,1,1-trimethylsilane]
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Record name Silane, 1,1'-methylenebis(1,1,1-trimethyl-
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Record name Silane, 1,1'-methylenebis[1,1,1-trimethyl-
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Record name Methylenebis(trimethylsilane)
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Record name Methylenebis[trimethylsilane]
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Record name Bis(trimethylsilyl)methane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Bis(trimethylsilyl)methane?

A1: this compound has the molecular formula C7H20Si2 and a molecular weight of 160.41 g/mol. []

Q2: What are some common spectroscopic techniques used to analyze this compound?

A2: 1H NMR is a common technique for analyzing the purity and structure of this compound. [] Other techniques, like electron diffraction, have been used to determine its molecular structure in the gaseous phase. []

Q3: How is this compound typically synthesized?

A3: One reported method involves reacting imidobis(sulfonyl chloride) [HN(SO2Cl)2] with this compound in trimethylchlorsilane solution. []

Q4: How does this compound behave as a precursor in organic synthesis?

A4: this compound serves as a precursor to valuable reagents like (Me3Si)2CHLi and Me3SiCH2Li, which are employed in Peterson alkenation reactions. []

Q5: Can this compound be used in the synthesis of heterocyclic compounds?

A5: Yes, thermolysis of sterically hindered alanates derived from this compound can lead to the formation of four-membered AlC2Si heterocycles. For instance, heating [(Me3C)2Al{CH(SiMe3)2}2]- and [Me3SiCH2Al{CH(SiMe3)2}3]- results in the release of this compound and the formation of novel heterocyclic compounds. []

Q6: How does this compound react with protic reagents?

A6: The reactivity of this compound with protic reagents depends on the acidity of the reagent. While tert-butyl alcohol does not react with tetrakis[bis(trimethylsilyl)methyl]digallane(4) (a compound containing a Ga-Ga single bond derived from this compound), water cleaves the Ga-Ga bond, yielding the dimeric dialkylgallium hydroxide. []

Q7: Can this compound be used in the preparation of organometallic compounds?

A7: Yes, this compound derivatives, such as iodo(methoxydimethylsilyl)this compound, can be utilized in the synthesis of unique organometallic compounds. []

Q8: How does this compound contribute to the growth of silicon carbide (SiC) thin films?

A8: this compound acts as a single-source precursor in the chemical vapor deposition (CVD) of SiC thin films. Studies have investigated its use in growing these films on various SiC substrates at different temperatures. [, ]

Q9: What influences the morphology of SiC films grown using this compound?

A9: The growth temperature significantly affects the morphology of the resulting SiC films. For example, on 4H-SiC (1120) faces, high-quality epitaxial films are obtained above 1200 °C, while amorphous SiC forms below 1100 °C. This behavior is attributed to factors like the Ehrlich Schwoebel barrier and the decomposition kinetics of this compound. []

Q10: Can this compound be used for low-temperature SiC epitaxy?

A10: Research has demonstrated the feasibility of using this compound for 4H-SiC epitaxial growth on 4H-SiC (1100) faces at temperatures as low as 990 °C, significantly lower than conventional methods. This is attributed to sufficient precursor decomposition and the specific atomic arrangement of the substrate. []

Q11: How does this compound behave in high-pressure laser chemical vapor deposition (HP-LCVD)?

A11: In HP-LCVD, this compound, mixed with organometallic aluminum precursors, enables the growth of high-strength aluminum-silicon-carbide (Al-Si-C) nanocomposite fibers. The high pressure and rapid cooling rates facilitate the formation of nanostructured materials with various phases, including aluminum carbide, silicon carbide, carbon, and silicon-rich phases. []

Q12: What are the potential applications of the Al-Si-C nanocomposite fibers produced using this compound?

A12: These Al-Si-C nanocomposite fibers hold promise as reinforcements for ceramic and metal-matrix composites, particularly in demanding applications within the aerospace and transportation industries. []

Q13: How does this compound contribute to the synthesis of SiOC films?

A13: this compound is utilized in high-density plasma chemical vapor deposition (HDP-CVD) to create SiOC films with low dielectric constants. The film's properties, including its dielectric constant, are influenced by the flow rate ratio between this compound and oxygen during deposition. []

Q14: What is the impact of annealing on the composition and bonding structure of SiOC films derived from this compound?

A14: Annealing these SiOC films leads to a decrease in oxygen concentration and an increase in carbon concentration. This process also influences the bonding configuration, resulting in the formation of Si-O-Si, Si-O-C, and Si-CH3 bonds. []

Q15: How does the bonding structure of SiOC films relate to their dielectric properties?

A15: The presence of Si-CH3 groups attached to Si-O-Si ring structures is believed to create nano-sized voids within the SiOC films. These voids contribute to the film's low dielectric constant, which is approximately 2.1 after annealing. []

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